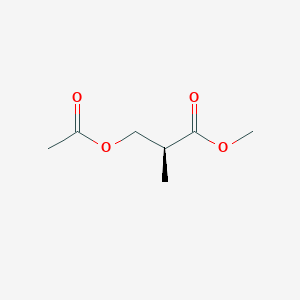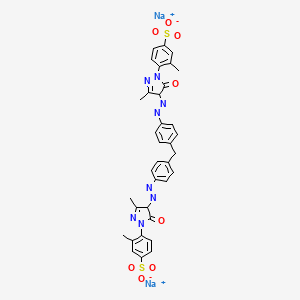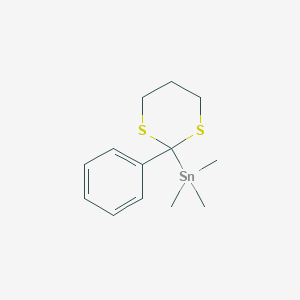
Trimethyl(2-phenyl-1,3-dithian-2-yl)stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(2-phenyl-1,3-dithian-2-yl)stannane is an organotin compound characterized by the presence of a stannane group attached to a 1,3-dithiane ring with a phenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-phenyl-1,3-dithian-2-yl)stannane typically involves the reaction of 2-phenyl-1,3-dithiane with trimethyltin chloride. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the stannane compound. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions
Trimethyl(2-phenyl-1,3-dithian-2-yl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring to a dithiol.
Substitution: The stannane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiols.
Substitution: Various organotin derivatives depending on the nucleophile used.
科学研究应用
Trimethyl(2-phenyl-1,3-dithian-2-yl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Trimethyl(2-phenyl-1,3-dithian-2-yl)stannane involves its interaction with various molecular targets. The stannane group can coordinate with metal centers, influencing catalytic processes. The dithiane ring can undergo redox reactions, impacting the compound’s reactivity and stability. These interactions are crucial for its applications in catalysis and material science.
相似化合物的比较
Similar Compounds
Trimethyl(2-phenyl-1,3-dithian-2-yl)silane: Similar structure but with a silicon atom instead of tin.
Tributyl(1,3-dithian-2-yl)stannane: Contains butyl groups instead of methyl groups attached to the tin atom.
Trimethyl(thiophen-2-yl)stannane: Features a thiophene ring instead of a dithiane ring.
Uniqueness
Trimethyl(2-phenyl-1,3-dithian-2-yl)stannane is unique due to the combination of the stannane group with the 1,3-dithiane ring, providing distinct reactivity and stability compared to its silicon and thiophene analogs. This uniqueness makes it valuable for specific applications in synthesis and catalysis.
属性
CAS 编号 |
75768-54-6 |
|---|---|
分子式 |
C13H20S2Sn |
分子量 |
359.1 g/mol |
IUPAC 名称 |
trimethyl-(2-phenyl-1,3-dithian-2-yl)stannane |
InChI |
InChI=1S/C10H11S2.3CH3.Sn/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;;;;/h1-3,5-6H,4,7-8H2;3*1H3; |
InChI 键 |
IAOLADMKKGCQPI-UHFFFAOYSA-N |
规范 SMILES |
C[Sn](C)(C)C1(SCCCS1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


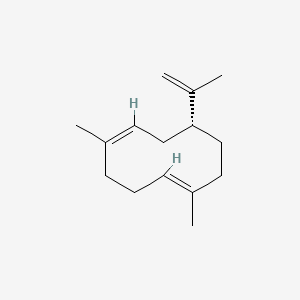
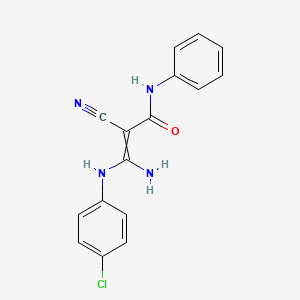
![1,2-Dimethyl-11H-benzo[A]fluorene](/img/structure/B14451677.png)
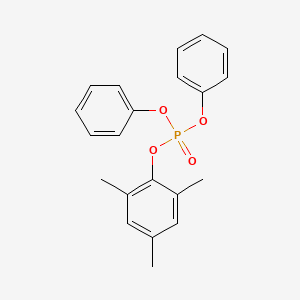

![Propanedinitrile, [1-(4-methylphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14451685.png)
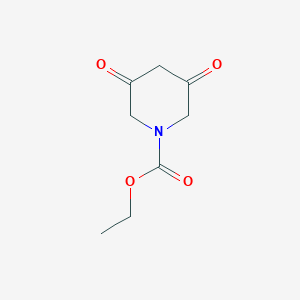
![Ethanaminium, N-[4-[[4-(diethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, acetate](/img/structure/B14451698.png)
![Benzyl 2-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B14451701.png)
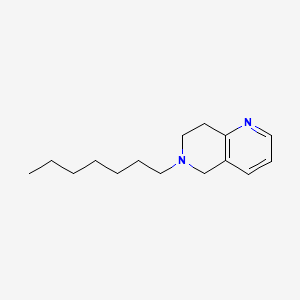
![Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate](/img/structure/B14451712.png)

